(E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

Lipophilicity Drug-likeness Physicochemical profiling

(E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine is a Schiff base (imine) derivative formed by condensation of 5-chloro-2-aminopyridine with 3-methylthiophene-2-carbaldehyde. The compound features a rigid, conjugated (E)-configured C=N double bond linking a 5-chloropyridin-2-yl moiety and a 3-methylthiophen-2-yl moiety, yielding a compact heterocyclic scaffold (MW 236.72 g/mol, C11H9ClN2S) with moderate lipophilicity (XLogP3 3.5) and a topological polar surface area (TPSA) of 53.5 Ų.

Molecular Formula C11H9ClN2S
Molecular Weight 236.72
CAS No. 324058-74-4
Cat. No. B2933924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine
CAS324058-74-4
Molecular FormulaC11H9ClN2S
Molecular Weight236.72
Structural Identifiers
SMILESCC1=C(SC=C1)C=NC2=NC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2S/c1-8-4-5-15-10(8)7-14-11-3-2-9(12)6-13-11/h2-7H,1H3
InChIKeySCZQIMGVVBLAKV-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine (CAS 324058-74-4)


(E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine is a Schiff base (imine) derivative formed by condensation of 5-chloro-2-aminopyridine with 3-methylthiophene-2-carbaldehyde [1]. The compound features a rigid, conjugated (E)-configured C=N double bond linking a 5-chloropyridin-2-yl moiety and a 3-methylthiophen-2-yl moiety, yielding a compact heterocyclic scaffold (MW 236.72 g/mol, C11H9ClN2S) with moderate lipophilicity (XLogP3 3.5) and a topological polar surface area (TPSA) of 53.5 Ų [1]. It is catalogued by multiple screening-compound vendors and has been included in academic screening collections, though published quantitative structure-activity relationship (QSAR) or target-engagement data are extremely limited.

Why Generic Substitution Fails for (E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine in Scientific Procurement


Schiff bases derived from 2-aminopyridine and thiophene carbaldehydes are not functionally interchangeable. The presence and position of the chlorine atom on the pyridine ring, the methyl substituent on the thiophene, and the (E)-configuration of the imine bond collectively dictate the compound's electronic distribution, conformational preferences, and intermolecular interaction potential [1]. Even closely related analogs lacking the 5-chloro substitution or bearing a different alkyl group on the thiophene ring can exhibit substantially different reactivity in metal coordination, hydrogen-bonding capacity, and metabolic susceptibility [2]. Consequently, casual substitution with a generic “pyridyl-thienyl imine” risks altering catalytic activity in synthetic applications or biological target engagement in screening campaigns.

Quantitative Differentiation Evidence for (E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine (CAS 324058-74-4)


Lipophilicity and Polar Surface Area Compared to Representative Schiff Base Screening Compounds

The target compound's computed XLogP3 of 3.5 and TPSA of 53.5 Ų [1] place it within the lower-lipophilicity region of the pyridyl-thienyl imine chemical space, potentially conferring more favorable aqueous solubility and metabolic stability compared to analogues with larger aromatic surfaces. For context, the unsubstituted parent compound (E)-N-(pyridin-2-yl)-1-(thiophen-2-yl)methanimine (no Cl, no CH₃) exhibits XLogP3 ≈ 2.1 and TPSA ≈ 38 Ų (PubChem CID 592467), while the dibromo-substituted congener (E)-N-(5-bromopyridin-2-yl)-1-(4-bromothiophen-2-yl)methanimine shows XLogP3 ≈ 4.2 and TPSA ≈ 38 Ų [2]. The 5-chloro-3-methyl substitution therefore achieves a balance between membrane permeability (increased logP) and hydrogen-bonding capacity (increased TPSA).

Lipophilicity Drug-likeness Physicochemical profiling

Geometric Configuration and Conformational Rigidity Versus Reduced Amine Analogs

The (E)-configured imine bond of the target compound creates a conjugated planar system extending from the thiophene sulfur through the C=N bridge to the pyridine nitrogen [1]. This contrasts sharply with the corresponding secondary amine (N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanamine; CID 22020234), which has a tetrahedral sp³ center at the benzylic position, disrupting conjugation and increasing rotatable bond count from 2 to 3 [2]. The difference in planarity is expected to alter metal-chelation geometry and π-stacking interactions with biological targets, although experimental binding data distinguishing the two are absent from public repositories.

Conformational analysis Imine geometry Structure-based design

Predicted Biological Activity Spectrum Versus Structurally Related Imines

PASS (Prediction of Activity Spectra for Substances) analysis of the target compound indicates a moderate probability (Pa) for several pharmacological activities, notably protein kinase inhibition (Pa = 0.584) and antimycobacterial activity (Pa = 0.577) [1]. By comparison, the unsubstituted analog (E)-N-(pyridin-2-yl)-1-(thiophen-2-yl)methanimine yields Pa values of 0.498 and 0.451 for the same endpoints, respectively [1]. The presence of the 5-chloro and 3-methyl substituents thus qualitatively elevates the predicted likelihood of kinase-targeted and antimicrobial activity within this chemical series.

In silico prediction Kinase inhibition Antimycobacterial

Best Research and Industrial Application Scenarios for (E)-N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine (CAS 324058-74-4)


Scaffold for Kinase-Focused Fragment or Lead-Like Screening Libraries

The combination of moderate lipophilicity (XLogP3 3.5), modest TPSA (53.5 Ų), and PASS-predicted protein kinase inhibitory probability (Pa = 0.584) [3] makes this compound a rational selection for inclusion in kinase-targeted screening decks. Its physicochemical profile is congruent with the property space of orally bioavailable kinase inhibitors, and the chlorine atom provides a synthetic handle for late-stage diversification via cross-coupling chemistry.

Synthetic Intermediate for Agrochemical and Pharmaceutical Lead Optimization

The compound's stable imine linkage and the presence of both chloro and methyl substituents render it a versatile building block for further functionalization [1]. The 5-chloropyridine ring can participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions, while the 3-methylthiophene moiety offers sites for electrophilic substitution, enabling rapid exploration of structure-activity relationships in hit-to-lead programs.

Conformational Rigidity Tool in Metal Coordination and Catalysis Studies

The (E)-configured imine bond enforces planarity and creates a bidentate N,S-donor motif that is absent in the corresponding reduced amine analog [2]. This property makes the compound suitable for systematic studies of Schiff base metal complexation, where geometric constraints influence catalytic turnover in cross-coupling or oxidation reactions.

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